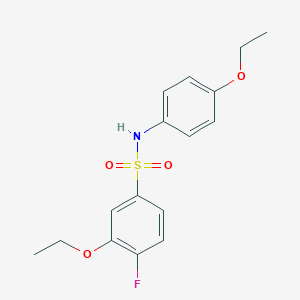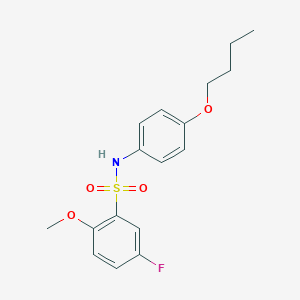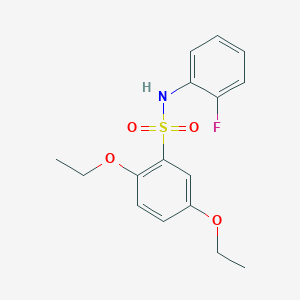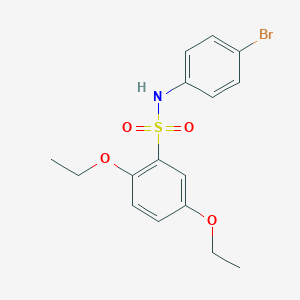
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide, also known as CEPMBS, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the sulfonamide family and has a molecular formula of C15H16ClNO4S.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide may also act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various studies. In cancer cells, 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. Additionally, 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to reduce the production of inflammatory cytokines, which can contribute to the development of chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells, which can be useful in studying the mechanisms of cancer progression and developing new cancer therapies. However, one limitation of using 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that are affected by 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide in various therapeutic applications. Finally, future research could explore the potential use of 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide in combination with other anti-cancer agents to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide can be achieved through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer, where 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C15H16ClNO4S |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-21-13-7-5-12(6-8-13)17-22(18,19)15-10-11(16)4-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
QSJHPXREXIYYRP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





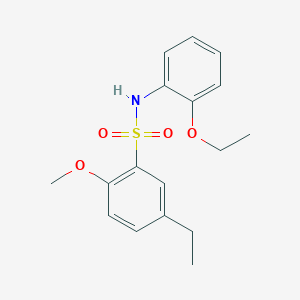
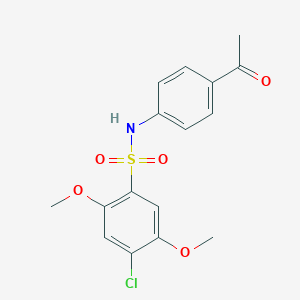

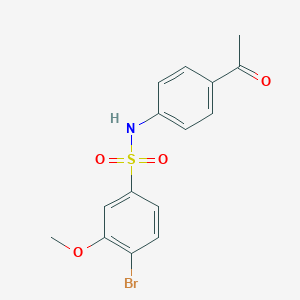
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
